molecular formula C10H19FN2O2 B15128658 (2S,4S)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

(2S,4S)-tert-Butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B15128658
M. Wt: 218.27 g/mol
InChI Key: DADYKTRZKFJROI-UHFFFAOYSA-N
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Description

TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE is a synthetic organic compound characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Aminomethylation: The aminomethyl group is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Esterification: The tert-butyl ester group is introduced through an esterification reaction, typically using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, offering a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, using reagents such as sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Substitution: Sodium azide, alkyl halides, and other nucleophiles.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies investigating the effects of fluorinated pyrrolidines on biological systems, including enzyme inhibition and receptor binding.

    Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the aminomethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The compound may inhibit enzyme activity by forming stable complexes with the active site or alter receptor function by binding to specific receptor subtypes .

Comparison with Similar Compounds

TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE can be compared with other similar compounds, such as:

    TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-CHLORO-1-PYRROLIDINECARBOXYLATE: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.

    TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-HYDROXY-1-PYRROLIDINECARBOXYLATE: Contains a hydroxyl group instead of fluorine, affecting its chemical properties and applications.

    TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-METHYL-1-PYRROLIDINECARBOXYLATE: Features a methyl group, resulting in different steric and electronic effects.

The uniqueness of TERT-BUTYL (2S,4S)-2-(AMINOMETHYL)-4-FLUORO-1-PYRROLIDINECARBOXYLATE lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(11)4-8(13)5-12/h7-8H,4-6,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADYKTRZKFJROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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